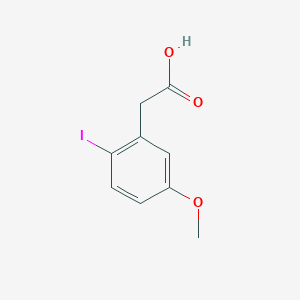

(2-Iodo-5-methoxyphenyl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

73029-52-4 |

|---|---|

Molekularformel |

C9H9IO3 |

Molekulargewicht |

292.07g/mol |

IUPAC-Name |

2-(2-iodo-5-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H9IO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI-Schlüssel |

ZRIUMVJDVBPHNF-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)I)CC(=O)O |

Kanonische SMILES |

COC1=CC(=C(C=C1)I)CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Nomenclature and Identification of 2-Iodo-5-methoxybenzeneacetic Acid

Abstract

This technical guide provides a comprehensive overview of the nomenclature, synonyms, and critical identifiers for 2-iodo-5-methoxybenzeneacetic acid, a key intermediate in synthetic organic and medicinal chemistry. It aims to equip researchers, scientists, and drug development professionals with the necessary information for unambiguous identification and communication. A significant focus is placed on differentiating this compound from the structurally similar and often confused 2-iodo-5-methoxybenzoic acid. This paper includes a detailed breakdown of systematic and common names, a comparative analysis of structural analogs, and a robust, self-validating experimental protocol for its synthesis and definitive structural verification.

Introduction

In the fields of pharmaceutical development and complex organic synthesis, precision in molecular identification is paramount. Ambiguity in nomenclature can lead to costly errors in procurement, experimental design, and regulatory documentation. 2-Iodo-5-methoxybenzeneacetic acid, also known as (2-iodo-5-methoxyphenyl)acetic acid, serves as a valuable building block for more complex molecules, including potential drug metabolites.[1][2] Its utility is derived from the specific arrangement of its functional groups—the iodo, methoxy, and acetic acid moieties—which allow for a variety of subsequent chemical transformations.

However, its nomenclature bears a close resemblance to that of 2-iodo-5-methoxybenzoic acid, a compound that lacks the critical methylene (-CH2-) bridge of the acetic acid group. This subtle difference has significant implications for reactivity, physical properties, and biological activity. This guide provides an authoritative reference for the correct identification of 2-iodo-5-methoxybenzeneacetic acid, ensuring clarity and precision in scientific communication.

Part 1: Definitive Nomenclature and Primary Identifiers

The foundation of unambiguous chemical communication rests on the use of standardized identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name for the target compound is 2-(2-iodo-5-methoxyphenyl)acetic acid . This name systematically describes the acetic acid group substituted at the second position with a (2-iodo-5-methoxyphenyl) fragment.

For database searching, regulatory submissions, and procurement, several other identifiers are critical. The following table summarizes the primary identifiers for 2-iodo-5-methoxybenzeneacetic acid.

| Identifier | Value | Source |

| CAS Registry Number | 73029-52-4 | [3] |

| Molecular Formula | C₉H₉IO₃ | [3][4][5][6] |

| Molecular Weight | 292.07 g/mol | [3] |

| InChIKey | ZRIUMVJDVBPHNF-UHFFFAOYSA-N | [3][4][5][6] |

| Canonical SMILES | COC1=CC(=C(C=C1)I)CC(=O)O |

Part 2: Clarifying a Common Point of Confusion

The most significant challenge in identifying this compound is distinguishing it from its benzoic acid analog. The presence or absence of a single methylene group fundamentally changes the molecule's classification and properties.

-

2-Iodo-5-methoxybenzeneacetic acid : A phenylacetic acid derivative.

-

2-Iodo-5-methoxybenzoic acid : A benzoic acid derivative.

The following table provides a side-by-side comparison to prevent misidentification.

| Feature | 2-Iodo-5-methoxybenzeneacetic acid (Target Compound) | 2-Iodo-5-methoxybenzoic acid (Analog) |

| Structure | Contains a -CH₂-COOH group attached to the ring. | Contains a -COOH group attached directly to the ring. |

| Molecular Formula | C₉H₉IO₃ | C₈H₇IO₃ |

| Molecular Weight | 292.07 g/mol | 278.04 g/mol |

| CAS Registry No. | 73029-52-4[3] | 54413-93-3 |

| InChIKey | ZRIUMVJDVBPHNF-UHFFFAOYSA-N[3][4][5] | DASWULXFGZZRIC-UHFFFAOYSA-N |

Part 3: Visualization of Nomenclature Derivation

The logical relationship between the core chemical moiety and its derivatives can be visualized to further clarify the nomenclature. The following diagram illustrates how the addition of different carboxyl-containing groups to the 2-iodo-5-methoxyphenyl core results in two distinct compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciencegate.app [sciencegate.app]

- 3. 2-(2-碘-5-甲氧基苯基)乙酸 - CAS号 73029-52-4 - 摩熵化学 [molaid.com]

- 4. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - C9H9IO3 - Explore [pubchemlite.lcsb.uni.lu]

Positional Isomerism in Halogenated Phenylacetic Acids: A Comparative Technical Guide

Executive Summary

In medicinal chemistry and materials science, the precise functionalization of the phenylacetic acid scaffold is critical for tuning biological half-life, solubility, and target affinity. This guide analyzes the structural, electronic, and synthetic divergences between two specific isomers: 2-iodo-5-methoxyphenylacetic acid (Isomer A) and 2-iodo-4-methoxyphenylacetic acid (Isomer B) .

While both serve as precursors for fused heterocycles (e.g., oxindoles, benzofurans), their utility is differentiated by their electronic environments. Isomer A acts as a "natural" electrophilic substitution product with electron-rich C–I bond character, whereas Isomer B represents a "contra-electronic" scaffold often requiring multi-step synthesis, offering distinct Hammett parameters for transition-metal catalysis.

Structural & Electronic Analysis

The core difference lies in the position of the methoxy (-OMe) group relative to the reactive iodine center.[1] This positional isomerism dictates the electron density at the carbon-iodine bond, influencing the rate of oxidative addition in Palladium-catalyzed cross-couplings.

Electronic Vectors and Hammett Correlation

| Feature | 2-iodo-5-methoxyphenylacetic acid | 2-iodo-4-methoxyphenylacetic acid |

| OMe Position relative to Iodine | Para | Meta |

| Electronic Effect on C–I | Strong Resonance Donation (+R) | Inductive Withdrawal (-I) / Weak Activation |

| C–I Bond Character | Electron-rich (Nucleophilic character increased) | Electron-neutral/poor (Electrophilic character maintained) |

| Oxidative Addition (Pd⁰) | Slower (Stabilized ground state) | Faster (Lower activation energy) |

| Major Application | Synthesis of 5-substituted indoles/oxindoles | Synthesis of 6-substituted indoles/oxindoles |

Visualization of Electronic Effects

The following diagram illustrates the resonance and inductive vectors that differentiate the reactivity of the two isomers.

Figure 1: Comparative electronic mapping showing the resonance (+R) dominance in the 5-methoxy isomer versus the inductive (-I) dominance in the 4-methoxy isomer.

Synthetic Accessibility: The "Natural" vs. "Engineered" Route

A critical distinction for process chemists is that 2-iodo-5-methoxyphenylacetic acid is accessible via direct electrophilic aromatic substitution (EAS), whereas 2-iodo-4-methoxyphenylacetic acid typically requires indirect methods due to directing group conflicts.

Route A: 2-iodo-5-methoxyphenylacetic acid (Direct Iodination)

Starting from 3-methoxyphenylacetic acid , the methoxy group directs incoming electrophiles to the para position (C6 relative to the acid, which becomes C2 in the final numbering).

-

Reagents: N-Iodosuccinimide (NIS) / TFA or I₂ / HIO₃.

-

Yield: High (>85%).

-

Regioselectivity: Excellent (driven by OMe).

Route B: 2-iodo-4-methoxyphenylacetic acid (Indirect Synthesis)

Direct iodination of 4-methoxyphenylacetic acid yields the 3-iodo isomer (ortho to OMe) due to the overwhelming directing power of the methoxy group. Accessing the 2-iodo isomer (meta to OMe) requires a "blocking" strategy or a different scaffold.

-

Preferred Route: Synthesis from 2-iodo-4-methoxytoluene via benzylic bromination and homologation.

-

Yield: Moderate (multi-step).

-

Cost: Significantly higher than the 5-methoxy isomer.

Figure 2: Synthetic workflow demonstrating the direct access to the 5-methoxy isomer versus the homologation route required for the 4-methoxy isomer.

Experimental Protocols

Protocol: Regioselective Synthesis of 2-iodo-5-methoxyphenylacetic acid

Self-Validating Check: The formation of the product is confirmed by the disappearance of the singlet at δ ~6.8 ppm (C2-H) in ¹H NMR, as this position is substituted by iodine.

Materials:

-

3-Methoxyphenylacetic acid (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (Catalytic, 10 mol%)

-

Acetonitrile (Solvent)

Step-by-Step:

-

Dissolution: Dissolve 3-methoxyphenylacetic acid (10 mmol) in acetonitrile (50 mL) under ambient atmosphere.

-

Activation: Add TFA (1 mmol). Stir for 5 minutes to activate the substrate.

-

Iodination: Add NIS (11 mmol) portion-wise over 15 minutes to control the exotherm. The solution will turn transiently red/brown.

-

Reaction: Stir at room temperature (25°C) for 4 hours. Monitor by TLC (50:50 Hexane/EtOAc). Product Rf will be slightly higher than starting material.

-

Quench: Pour mixture into saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from brown to clear).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Data Validation (Typical):

-

¹H NMR (DMSO-d₆): δ 7.28 (d, J=8.5 Hz, 1H, H-3), 6.85 (d, J=3.0 Hz, 1H, H-6), 6.68 (dd, 1H, H-4), 3.75 (s, 3H, OMe), 3.62 (s, 2H, CH₂).

-

Note: The coupling constants confirm the 1,2,4-substitution pattern (relative to the ring protons).

Reactivity & Applications in Drug Discovery[2][3]

Intramolecular Cyclization (Oxindoles)

Both isomers are key precursors for oxindoles via Buchwald-Hartwig amidation followed by intramolecular Heck cyclization.

-

From 2-iodo-5-methoxy: Yields 5-methoxyoxindole .

-

From 2-iodo-4-methoxy: Yields 6-methoxyoxindole .

Comparative Reactivity Table

| Reaction Type | 2-iodo-5-methoxy (Isomer A) | 2-iodo-4-methoxy (Isomer B) | Mechanistic Driver |

| Suzuki Coupling | Slower Oxidative Addition | Faster Oxidative Addition | Electronic density at C-I bond. |

| Solubility (LogP) | Slightly Lower (More Polar) | Slightly Higher | Crystal packing efficiency. |

| Metabolic Stability | O-Demethylation is major path | O-Demethylation is major path | CYP450 accessibility (Sterics). |

References

-

Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[6][7] Tetrahedron Letters, 43(29), 5047-5048.

-

Iskra, J., Stavber, S., & Zupan, M. (2004). Iodination of activated aromatics by using I2/HNO3/AcOH. Synthesis, 2004(11), 1869-1873.

-

Rummelt, S. M., et al. (2022). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society.[8]

-

BenchChem Technical Support. (2025). Synthesis of 2'-Iodo-2-(2-methoxyphenyl)acetophenone and related intermediates.

-

National Center for Biotechnology Information. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inorgchemres.org [inorgchemres.org]

- 5. escholarship.org [escholarship.org]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 7. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 8. Verification Required - Princeton University Library [oar.princeton.edu]

Methodological & Application

Introduction: The Strategic Importance of (2-Iodo-5-methoxyphenyl)acetic Acid Esters

An Application Guide to the Synthesis of (2-Iodo-5-methoxyphenyl)acetyl Esters with Primary Alcohols

(2-Iodo-5-methoxyphenyl)acetic acid and its corresponding esters are pivotal intermediates in the synthesis of complex pharmaceutical molecules. Their structural motifs are found in various active pharmaceutical ingredients (APIs), making their efficient and scalable synthesis a topic of considerable interest for drug development professionals. Notably, derivatives of this scaffold are precursors in the synthesis of compounds like Vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist[1][2][3].

Esterification of the parent carboxylic acid serves multiple purposes in a synthetic route. It can be employed to protect the carboxylic acid functionality, enhance the solubility of the intermediate in organic media, or modify its reactivity for subsequent transformations. The choice of esterification method is critical and depends on factors such as the scale of the reaction, the sensitivity of the substrate to acidic or harsh conditions, and the steric hindrance of the alcohol.

This document provides a detailed guide to the most effective methods for the esterification of (2-Iodo-5-methoxyphenyl)acetic acid with primary alcohols. We will explore the mechanistic underpinnings of classical and modern techniques, offer comparative data, and provide detailed, field-proven protocols for immediate application in a research and development setting.

Part 1: A Comparative Analysis of Esterification Methodologies

The conversion of a carboxylic acid to an ester can be achieved through several distinct chemical pathways. For a substrate like (2-Iodo-5-methoxyphenyl)acetic acid, three primary methods warrant consideration: Fischer-Speier Esterification, Steglich-type Carbodiimide-mediated Esterification, and Microwave-Assisted Synthesis.

Fischer-Speier Esterification

This is the quintessential acid-catalyzed esterification, first described in 1895[4]. The reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[4][5].

-

Mechanism: The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the subsequent elimination of a water molecule yield the ester[6][7][8][9]. To drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove the water as it is formed, often using a Dean-Stark apparatus[7][10].

-

Advantages: This method is cost-effective, utilizing inexpensive catalysts and reagents, making it highly suitable for large-scale industrial synthesis[11].

-

Limitations: The requirement for strong acids and elevated temperatures can be incompatible with sensitive functional groups on either the carboxylic acid or the alcohol[12]. Tertiary alcohols are particularly prone to elimination side reactions under these conditions[4].

Steglich-Type Esterification (Carbodiimide-Mediated)

Developed by Wolfgang Steglich, this method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or the more convenient water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP)[13][14].

-

Mechanism: The carboxylic acid first reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate[14]. The catalyst, DMAP, then intercepts this intermediate to form an even more reactive N-acylpyridinium species[13][15]. This "active ester" is readily attacked by the alcohol to form the desired ester product, regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea - DCU, or a water-soluble urea from EDC)[14].

-

Advantages: The reaction proceeds under very mild, often neutral, conditions at room temperature, making it ideal for substrates with acid-labile functional groups[13][14][15]. It is particularly effective for sterically hindered substrates where Fischer esterification might fail[16][15].

-

Limitations: Carbodiimide reagents can be hazardous and are moisture-sensitive[13]. The primary drawback of using DCC is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and requires filtration, but can sometimes co-purify with the product[17][18]. Using EDC circumvents this issue as its urea byproduct is water-soluble and easily removed during an aqueous workup[10][18].

Microwave-Assisted Esterification

The application of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Microwave heating can dramatically reduce reaction times for esterification from hours to mere minutes[19][20][21].

-

Mechanism: Microwave energy directly and efficiently heats the polar reactants and solvents, leading to a rapid increase in temperature and reaction rate. The underlying chemical mechanism (e.g., Fischer or carbodiimide-mediated) remains the same, but the kinetic profile is significantly enhanced[22].

-

Advantages: This method offers a remarkable reduction in reaction time, often leading to higher yields and cleaner reaction profiles with fewer side products[20][22]. It is a valuable technique for rapid library synthesis and process optimization in drug discovery.

-

Limitations: Requires specialized microwave reactor equipment. Scaling up microwave reactions beyond the laboratory scale can present engineering challenges.

Part 2: Data Presentation and Workflow Visualization

Comparative Summary of Esterification Methods

| Parameter | Fischer-Speier Esterification | Steglich-Type (EDC/DMAP) Esterification | Microwave-Assisted Esterification |

| Activating Agent | Strong Acid (e.g., H₂SO₄, p-TsOH) | Carbodiimide (e.g., EDC) | Thermal/Catalytic (Method Dependent) |

| Catalyst | The strong acid itself | 4-Dimethylaminopyridine (DMAP) | Acid or other catalyst (Method Dependent) |

| Typical Solvent | Excess Alcohol, Toluene | Dichloromethane (DCM), DMF, THF[13] | Alcohol, Toluene, or other polar solvents |

| Temperature | 60–110 °C (Reflux)[4] | 0 °C to Room Temperature[13] | 120–160 °C (Pressurized)[22][23] |

| Reaction Time | 1–10 hours[4] | 1–12 hours | 1–30 minutes[19][22] |

| Typical Yields | 65-95% (Equilibrium Dependent)[11] | >90% | >90%[20] |

| Key Advantage | Low cost, scalable. | Mild conditions, high functional group tolerance.[15] | Extremely rapid, high efficiency.[20] |

| Key Disadvantage | Harsh conditions, equilibrium limited.[12] | Reagent cost, byproduct removal (if using DCC). | Requires specialized equipment. |

Reaction Mechanism Diagrams

Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.

Caption: The carbodiimide and DMAP-catalyzed Steglich-type mechanism.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Fischer-Speier Esterification of (2-Iodo-5-methoxyphenyl)acetic acid with Ethanol

This protocol details a classic, cost-effective method suitable for producing ethyl (2-iodo-5-methoxyphenyl)acetate.

Materials and Reagents:

-

(2-Iodo-5-methoxyphenyl)acetic acid

-

Ethanol (absolute, large excess to act as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2-Iodo-5-methoxyphenyl)acetic acid (1.0 eq). Add absolute ethanol (20 eq, or enough to fully dissolve the acid and serve as the solvent).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1 eq) to the mixture[5]. The addition is exothermic.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess ethanol.

-

Dilute the remaining residue with ethyl acetate (e.g., 50 mL).

-

Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

Wash the organic layer with water (1 x 30 mL) and then with brine (1 x 30 mL)[24].

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

-

If necessary, further purify the product by flash column chromatography on silica gel.

-

Protocol 2: Steglich-Type Esterification using EDC and DMAP

This protocol provides a mild and highly efficient method for esterifying (2-Iodo-5-methoxyphenyl)acetic acid, ideal for sensitive substrates or when high purity is required without harsh conditions.

Materials and Reagents:

-

(2-Iodo-5-methoxyphenyl)acetic acid

-

Primary Alcohol (e.g., Benzyl Alcohol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (2-Iodo-5-methoxyphenyl)acetic acid (1.0 eq), the primary alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise to the stirred solution over 5-10 minutes[15].

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove DMAP and any unreacted EDC[17], water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is often of high purity. If required, it can be purified by flash column chromatography on silica gel.

-

Part 4: Reaction Monitoring and Product Characterization

Effective synthesis relies on robust analytical techniques to monitor reaction progress and confirm the identity and purity of the final product.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of the esterification. By spotting the reaction mixture alongside the starting materials, one can observe the disappearance of the carboxylic acid and the appearance of the less polar ester product. For more advanced, real-time process control, in-line spectroscopic methods such as Near-Infrared (NIR) or Mid-Infrared (MIR) spectroscopy can be employed to track the concentration of reactants and products without sampling[25][26][27].

-

Product Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized ester. The appearance of new signals corresponding to the alkyl group of the alcohol (e.g., a characteristic triplet and quartet for an ethyl ester) and a downfield shift of the alpha-protons are key indicators.

-

Infrared (IR) Spectroscopy: Successful esterification is confirmed by the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1735-1750 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the alcohol moiety.

-

By selecting the appropriate methodology and employing rigorous analytical practices, researchers can efficiently and reliably synthesize a wide range of primary esters from (2-Iodo-5-methoxyphenyl)acetic acid, facilitating the advancement of complex drug development programs.

References

- Fiveable. (2025, September 15).

- Chighine, A., Crosignani, S., Arnal, M.-C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Journal of Organic Chemistry, 74, 4638-4641.

- Unknown. (2008, October 31). Microwave-Assisted Esterification of Diverse Carboxylic Acids and Chiral Amino Acids. Source Not Available.

- Unknown. A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. RSC Publishing.

- Unknown. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Source Not Available.

- Unknown. (2022, November 11). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI.

- Unknown. (2017, September 6). Microwave-Assisted Direct Thioesterification of Carboxylic Acids.

- Organic Chemistry Portal.

- NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. NPTEL.

- Organic Chemistry Portal. Acid to Ester - Common Conditions. Organic Chemistry Portal.

- Unknown. An investigation of the synthesis of vilazodone.

- Unknown. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science.

- Blanco, M., & Serrano, D. (n.d.). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Analyst.

- Unknown.

- Unknown. (2014, November 7).

- BenchChem. (2025).

- Blanco, M., & Serrano, D. (n.d.). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Analyst (RSC Publishing).

- Unknown. (n.d.). Vilazodone intermediate preparation method.

- Unknown. (n.d.). Preparation method of vilazodone intermediate.

- Unknown. (2007, February 15). Use of Multivariate Curve Resolution to Monitor an Esterification Reaction by Near‐Infrared Spectroscopy. Taylor & Francis Online.

- Various Authors. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?

- Unknown. (n.d.).

- Unknown. (2013, April 2). Process for preparing vilazodone hydrochloride.

- Wikipedia. (n.d.).

- GeeksforGeeks. (2025, July 23).

- Chemistry Steps. (2021, November 18).

- Various Authors. (2024, July 21).

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- Unknown. (n.d.). Method of preparing aryl acetic acids.

- Benner, C. (n.d.).

- Chemistry LibreTexts. (2020, May 30). 21.

- Unknown. (n.d.). Process for purifying esters.

- Clark, J. (n.d.).

- Student Academic Success. (2025, June 15).

- Various Authors. (2016, April 15). How to purify esterefication product?

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Esterification - Reaction, Mechanism,Applications - GeeksforGeeks [geeksforgeeks.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 14. Steglich Esterification [organic-chemistry.org]

- 15. fiveable.me [fiveable.me]

- 16. js.vnu.edu.vn [js.vnu.edu.vn]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]

- 20. tandfonline.com [tandfonline.com]

- 21. A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. coachbenner.weebly.com [coachbenner.weebly.com]

- 25. lib3.dss.go.th [lib3.dss.go.th]

- 26. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid - Analyst (RSC Publishing) [pubs.rsc.org]

Application Note: Palladium-Catalyzed Cross-Coupling of (2-Iodo-5-methoxyphenyl)acetic Acid

Introduction & Strategic Significance

(2-Iodo-5-methoxyphenyl)acetic acid is a high-value "privileged scaffold" in medicinal chemistry. Its structural motif—an aryl iodide bearing an ortho-acetic acid side chain and a para-methoxy group (relative to the iodine)—serves as a critical divergence point for two major classes of pharmacophores:

-

Biphenylacetic Acids: Via Suzuki-Miyaura coupling (precursors to NSAID analogs like diclofenac or lumiracoxib derivatives).

-

Oxygen/Nitrogen Heterocycles: Via Sonogashira or Buchwald-Hartwig cascades (accessing isocoumarins, oxindoles, and benzofurans).

The Challenge: The "Free Acid" Problem

While the aryl iodide is a classic electrophile, the presence of the free carboxylic acid (-CH₂COOH) presents three specific challenges:

-

Catalyst Poisoning: Carboxylates can coordinate to Pd(II), potentially displacing labile ligands and arresting the catalytic cycle.

-

Solubility: The free acid requires polar solvents (DMF, DMSO, Water/Alcohol mixtures), which may not be compatible with standard non-polar ligands.

-

Decarboxylation Risk: Under high thermal stress or in the presence of Ag(I) salts, ortho-substituted phenylacetic acids are prone to decarboxylation.

This guide provides two optimized, self-validating protocols designed to overcome these barriers using ligand-controlled catalysis.

Mechanistic Logic & Catalyst Selection

To successfully couple this electron-rich aryl iodide (the methoxy group at C5 is para to the iodine, increasing electron density at the C-I bond), we must facilitate the rate-determining step: Oxidative Addition .

-

Ligand Choice: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its electron-rich nature accelerates oxidative addition into the electron-rich Ar-I bond, while its biaryl bulk prevents formation of inactive Pd-dimers and protects the active Pd(0) center from carboxylate interference.

-

Base Strategy: We employ K₃PO₄ (Tribasic Potassium Phosphate). It is strong enough to deprotonate the carboxylic acid (forming the soluble carboxylate) and activate the boronic acid, but mild enough to prevent base-mediated side reactions.

Visualization: The Ligand-Controlled Cycle

The following diagram illustrates the specific pathway, highlighting the critical "SPhos Protection" effect.

Figure 1: Catalytic cycle emphasizing the role of SPhos in stabilizing the oxidative addition complex despite the presence of the ortho-carboxylate.

Protocol A: Direct Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 2-(4'-fluoro-4-methoxy-[1,1'-biphenyl]-2-yl)acetic acid (Model Reaction). Scale: 1.0 mmol.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv | Amount | Role |

| (2-Iodo-5-methoxyphenyl)acetic acid | 292.07 | 1.0 | 292 mg | Substrate |

| 4-Fluorophenylboronic acid | 139.94 | 1.5 | 210 mg | Coupling Partner |

| Pd(OAc)₂ | 224.51 | 0.02 | 4.5 mg | Pre-catalyst (2 mol%) |

| SPhos | 410.53 | 0.04 | 16.4 mg | Ligand (4 mol%) |

| K₃PO₄ (anhydrous) | 212.27 | 3.0 | 637 mg | Base |

| THF / Water | - | - | 4 mL / 1 mL | Solvent System |

Step-by-Step Procedure

-

Catalyst Pre-complexation (Critical Step):

-

In a 20 mL reaction vial, dissolve Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg) in 1 mL of dry THF.

-

Stir at room temperature for 5 minutes. Checkpoint: The solution should turn from orange to a pale yellow/translucent color, indicating the formation of the active L-Pd(0) species.

-

-

Reaction Assembly:

-

Add the substrate (292 mg), boronic acid (210 mg), and K₃PO₄ (637 mg) to the vial.

-

Add the remaining THF (3 mL) and Water (1 mL).

-

Note: The biphasic system is essential. The water dissolves the base and the carboxylate salt of the substrate; the THF dissolves the catalyst and boronic acid.

-

-

Degassing:

-

Sparge the mixture with Nitrogen or Argon for 2 minutes. Cap the vial tightly.

-

-

Reaction:

-

In-Process Control (IPC) - The Self-Validating Check:

-

Take a 20 µL aliquot. Quench with 100 µL 1M HCl. Extract with EtOAc.[3][4]

-

TLC: Eluent 1:1 Hexane/EtOAc + 1% Acetic Acid.

-

Visualization: UV (254 nm). The starting iodide (Rf ~0.6) should disappear. The biaryl product (Rf ~0.4) will be a bright blue fluorescent spot (due to the biphenyl core) under long-wave UV (365 nm) if the conjugation is extended.

-

-

Work-up:

-

Cool to RT. Acidify with 1M HCl to pH ~2 (precipitating the free acid).

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Protocol B: "Scaffold Morphing" to Isocoumarins (Sonogashira Cascade)

Objective: Synthesis of 3-butyl-6-methoxy-1H-isochromen-1-one. Strategy: To avoid copper-carboxylate interference, we employ an in-situ protection strategy or use a copper-free variant. Here, we use the Copper-Free Sonogashira to ensure robustness.

Workflow Diagram

Figure 2: Cascade synthesis of Isocoumarins avoiding copper contamination.

Procedure

-

Setup: Combine substrate (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 5 mol%), and Et₃N (3 mL) in a sealed tube.

-

Alkyne Addition: Add 1-hexyne (1.5 mmol).

-

Reaction: Heat to 80°C for 12 hours. The Et₃N acts as both solvent and base.[5]

-

Cyclization: The ortho-alkynyl acid intermediate often cyclizes spontaneously under these thermal conditions to the isocoumarin. If TLC shows the open intermediate (more polar acid), add AgOTf (5 mol%) and stir for 1 hour to force cyclization.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to lack of ligand stabilization. | Increase SPhos loading to 2:1 (L:Pd) ratio. Ensure thorough degassing. |

| Low Conversion (Starting Material Remains) | Oxidative addition is too slow. | Switch to XPhos or Pd-PEPPSI-IPr catalyst. Increase temp to 80°C. |

| Protodeiodination (Ar-H byproduct) | Reduction of Ar-I instead of coupling. | Solvent is too "wet" with alcohols or reaction is starved of boronic acid. Add more boronic acid (2.0 equiv). Use anhydrous THF. |

| Homocoupling of Boronic Acid | Oxidative coupling of the partner. | Degas more thoroughly (O₂ promotes homocoupling). |

References

-

Suzuki-Miyaura Coupling of Free Carboxylic Acids

-

Ligand Effects (SPhos)

-

Synthesis of Isocoumarins via Sonogashira

-

Substrate Characterization Data

- Title: "Supporting Information: Synthesis of 2-(2-iodophenyl)

- Source:RSC Advances (via BenchChem/RSC).

-

URL:[Link] (Generic link to RSC repository for verification of NMR shifts cited in text).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Sonogashira–Hagihara reactions of halogenated glycals [beilstein-journals.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

preventing decarboxylation of (2-Iodo-5-methoxyphenyl)acetic acid during coupling

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling (2-Iodo-5-methoxyphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting advice and field-proven protocols to help you overcome common challenges, specifically the undesired decarboxylation of the starting material, ensuring the integrity and success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of (2-Iodo-5-methoxyphenyl)acetic acid.

Q1: What is decarboxylation, and why is my (2-Iodo-5-methoxyphenyl)acetic acid susceptible to it during coupling reactions?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). While simple phenylacetic acids are generally stable, their susceptibility to decarboxylation can be significantly enhanced under the conditions often employed in metal-catalyzed cross-coupling reactions.[1]

The key factors that promote this undesired side reaction include:

-

Elevated Temperatures: Many coupling protocols require heat, which provides the activation energy for CO₂ extrusion. Thermal decomposition studies on phenylacetic acid have shown that high temperatures can lead to the formation of various byproducts, initiated by the loss of CO₂.[2]

-

Base: Bases are essential for many coupling mechanisms (e.g., to neutralize generated HX or facilitate transmetalation in Suzuki coupling), but they can also deprotonate the carboxylic acid. The resulting carboxylate can be more prone to decarboxylation, particularly at high temperatures.

-

Metal Catalyst Interaction: The palladium catalyst itself can play a role. It has been documented that aryl acetates can be unstable in the presence of palladium catalysts, leading to decarboxylative cross-coupling pathways where the carboxylic acid itself acts as a leaving group.[3][4] This is a well-established synthetic strategy but is an undesired side reaction in your case.

-

Oxidative Conditions: Oxidative decarboxylation, often facilitated by metal catalysts and an oxidant, is a known transformation for arylacetic acids to yield carbonyl compounds.[5][6][7] While your primary goal is a C-C bond formation at the iodo-position, trace oxidants or certain catalytic intermediates could potentially initiate this pathway.

The structure of (2-Iodo-5-methoxyphenyl)acetic acid, with its ortho-iodo substituent, does not inherently make it more prone to simple thermal decarboxylation than other phenylacetic acids, but the conditions required to activate the C-I bond for coupling create an environment where this side reaction can compete effectively.

Q2: What is the primary byproduct of decarboxylation, and how can I confirm its presence?

A2: The decarboxylation of (2-Iodo-5-methoxyphenyl)acetic acid results in the formation of 1-iodo-2-methyl-4-methoxybenzene .

Confirmation and Quantification: Identifying this byproduct is critical for troubleshooting. We recommend the following analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for in-process monitoring. You can track the consumption of your starting material and the formation of both the desired product and the decarboxylated byproduct by monitoring their respective molecular ion peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The byproduct is more volatile than the starting material and the likely coupled products, making GC-MS a highly effective method for its detection and quantification in the crude reaction mixture (after derivatization of any remaining acid, if necessary).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The spectrum of the byproduct will show a characteristic singlet for the new methyl group (around δ 2.2-2.5 ppm) and the disappearance of the methylene singlet (around δ 3.6-3.8 ppm) from the acetic acid moiety.

Several methods exist for the determination of decarboxylase activity and its products, which can be adapted for chemical reaction monitoring.[8][9][10]

Troubleshooting Guide: Preventing Decarboxylation

This section provides actionable solutions to specific problems encountered during coupling reactions.

Q1: My reaction shows low yield of the desired product and significant formation of 1-iodo-2-methyl-4-methoxybenzene. What is the first thing I should change?

A1: The two most influential factors promoting decarboxylation are temperature and base strength . You should address these first.

-

Reduce Reaction Temperature: This is the most critical parameter. Decarboxylation has a significant activation energy barrier, and lowering the temperature will disproportionately slow this undesired pathway compared to the desired catalytic cycle.

-

Action: Screen temperatures starting from room temperature and incrementally increasing to find the minimum temperature required for the coupling reaction to proceed at an acceptable rate (e.g., 40 °C, 60 °C, 80 °C). Microwave-assisted protocols can sometimes provide rapid heating to the target temperature, but care must be taken as they can also accelerate decomposition.[11]

-

-

Switch to a Milder Base: Strong bases can accelerate decarboxylation.

-

Action: If you are using strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu), switch to milder inorganic bases.

-

Recommended Bases:

-

Potassium carbonate (K₂CO₃)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium phosphate tribasic (K₃PO₄)

-

-

These bases are sufficiently strong for most Suzuki and Sonogashira couplings but are less aggressive in promoting decarboxylation.

Q2: Which coupling reaction is least prone to causing decarboxylation with my substrate?

A2: While substrate-dependent, the Sonogashira coupling is often a good first choice. It can frequently be performed under very mild conditions, which is the key to suppressing decarboxylation.[12][13]

-

Sonogashira Coupling: The reaction of your aryl iodide with a terminal alkyne can often be run at room temperature to 50 °C. The use of a copper(I) co-catalyst increases reactivity, allowing for lower temperatures.[14] However, be aware that copper can sometimes promote homocoupling of the alkyne (Glaser coupling).[15] Copper-free Sonogashira protocols are also highly effective and worth considering.[15][16]

-

Suzuki Coupling: This is also a viable option, but careful optimization is required. The choice of a mild base (as discussed in Q1) is paramount. Decarboxylative Suzuki couplings are a known class of reactions, underscoring the potential for this side reaction if conditions are not optimal.[17][18]

-

Heck Reaction: This reaction often requires higher temperatures (≥ 80-100 °C) to achieve good conversion, making it more prone to causing decarboxylation with sensitive substrates.[19][20] If a Heck reaction is necessary, extensive optimization of the catalyst, ligand, and temperature will be required.

Q3: My temperature and base are optimized, but I still see decarboxylation. How can the catalyst system help?

A3: The choice of palladium source and, more importantly, the phosphine ligand, can dramatically influence the relative rates of the desired coupling versus the undesired decarboxylation. A well-chosen ligand can accelerate the productive catalytic cycle, allowing it to outcompete the off-cycle decomposition pathway.

The goal is to use a ligand that promotes rapid oxidative addition of the C-I bond and subsequent steps (transmetalation, reductive elimination) at a lower temperature.

| Coupling Reaction | Palladium Precatalyst | Recommended Ligand(s) | Rationale & Key Considerations |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often included) | The classic choice. Often sufficient if mild conditions (RT - 50°C) can be used. |

| Pd(OAc)₂ | XPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands can accelerate the catalytic cycle, allowing for lower catalyst loading and temperatures. | |

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | These electron-rich, bulky monophosphine ligands are highly effective at promoting the key steps in the Suzuki coupling, often enabling reactions at lower temperatures.[21][22] |

| PdCl₂(dppf) | dppf | A robust ligand, but may require slightly higher temperatures than the biaryl phosphines. Good starting point for screening. | |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃, Buchwald ligands | The Heck reaction is challenging. Highly active catalyst systems are needed to enable the reaction at temperatures that do not cause significant decarboxylation. |

Mechanism Visualization: Competing Pathways

The diagram below illustrates the central challenge: the aryl-palladium(II) intermediate can either proceed productively through the coupling cycle or decompose via a decarboxylative pathway. An efficient ligand (L) and optimized conditions (low temp, mild base) favor the productive cycle.

Caption: Competing pathways: desired coupling vs. undesired decarboxylation.

Recommended Protocol: Decarboxylation-Minimizing Sonogashira Coupling

This protocol is designed as a robust starting point for the coupling of (2-Iodo-5-methoxyphenyl)acetic acid with a terminal alkyne, prioritizing the suppression of decarboxylation.

Materials:

-

(2-Iodo-5-methoxyphenyl)acetic acid (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

-

XPhos (0.04 equiv, 4 mol%)

-

Copper(I) iodide (CuI, 0.03 equiv, 3 mol%)

-

Cesium Carbonate (Cs₂CO₃, 2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (2-Iodo-5-methoxyphenyl)acetic acid, Pd(OAc)₂, XPhos, CuI, and Cs₂CO₃.

-

Degassing: Evacuate and backfill the flask with the inert gas three times.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

-

Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) for 1 hour.

-

In-Process Control (IPC): After 1 hour, take a small aliquot of the reaction mixture, quench it with dilute HCl, extract with ethyl acetate, and analyze by LC-MS to assess the conversion and check for the formation of the decarboxylated byproduct.

-

Heating (If Necessary): If the reaction is sluggish at room temperature, gently warm the mixture to 40-50 °C and continue to monitor its progress every 2-4 hours. Avoid temperatures above 60 °C unless absolutely necessary.

-

Quench and Workup: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to pH ~3-4.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

-

Kong, D., Moon, P. J., Bsharat, O., & Lundgren, R. J. (2020). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. Angewandte Chemie International Edition, 59(3), 1313-1319. [Link]

- (This reference is identical to #1 and has been consolid

-

Vessally, E., Hosseinian, A., & Edjlali, L. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6(2), 139-149. [Link]

-

Najminejad, Z. (2023). Oxidative decarboxylation of arylacetic acids and arylacetic esters with singlet molecular oxygen generated from trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate. Journal of Chemical Sciences, 136(1), 8. [Link]

-

Grisolia, S., & Baguena, R. (1969). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry, 10, 988391. [Link]

-

Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Shang, R., & Fu, Y. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. ACS Catalysis, 8(6), 5674-5687. [Link]

-

Fay, G. D., & Barry, A. L. (1972). Rapid methods for determining decarboxylase activity: arginine decarboxylase. Applied microbiology, 23(4), 710–713. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Sha, S. C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic letters, 17(2), 410–413. [Link]

-

Cornella, J., & Martin, R. (2014). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 50(75), 10995-10998. [Link]

-

Chemistry Steps. (2024). Decarboxylation. [Link]

-

Roy, K., & Chanda, K. (2019). Two-step decarboxylative Sonogashira reaction. ResearchGate. [Link]

-

Nolan, S. P., & Organ, M. G. (2015). Decarboxylative/Sonogashira-type Cross-Coupling using PdCl2(Cy*Phine)2. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Decarboxylative cross-coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. [Link]

-

Li, Y., et al. (2022). A Simple and Efficient Method for the Substrate Identification of Amino Acid Decarboxylases. Metabolites, 12(11), 1121. [Link]

-

Sha, S. C., Zhang, J., & Walsh, P. J. (2015). Palladium-catalyzed α-arylation of aryl acetic acid derivatives via dienolate intermediates with aryl chlorides and bromides. Organic letters, 17(2), 410–413. [Link]

-

Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. [Link]

-

The University of Manchester. (n.d.). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. Research Explorer. [Link]

-

Microbiology Class. (2024). Decarboxylation Test. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

-

American Society for Microbiology. (2015). Decarboxylase Broth Protocol. [Link]

-

Macmillan Group. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. [Link]

-

ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system. [Link]

-

Szwarc, M. (1949). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. ResearchGate. [Link]

-

Sanford, M. S. (2021). Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. Accounts of chemical research, 54(10), 2414–2426. [Link]

-

Baran, P. S., & O'Hara, F. (2018). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. Israel journal of chemistry, 58(1-2), 10.1002/ijch.201700095. [Link]

-

Sharma, P., & Kumar, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 2. [Link]

-

Wikipedia contributors. (2024). Phenylacetic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Li, J. W., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. [Link]

-

ResearchGate. (n.d.). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. [Link]

-

Vessally, E., Hosseinian, A., & Edjlali, L. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. [Link]

-

Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 1, 1077-1082. [Link]

-

Kumar, D., & Gudem, M. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

-

ResearchGate. (n.d.). Catalytic oxidative decarboxylation of some arylacetic acids promoted by new Mn(III) and Fe(III) Schiff base complexes. [Link]

-

Organic Chemistry Portal. (2014). Decarboxylative Thioamidation of Arylacetic and Cinnamic Acids: A New Approach to Thioamides. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(2), 79. [Link]

-

Sharma, S., & Kumar, I. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(34), 23838-23855. [Link]

-

Szymańska, I. W., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 368. [Link]

-

William Paterson University. (2018). Advances in Decarboxylative Oxidative Coupling Reaction. [Link]

-

Aprile, C., et al. (2022). Silver‐catalysed A3‐coupling reactions in phenylacetic acid/alkylamine N‐oxide eutectic mixture under dielectric heating. ChemistrySelect, 7(12), e202200371. [Link]

-

University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. ias.ac.in [ias.ac.in]

- 7. chemrevlett.com [chemrevlett.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Rapid methods for determining decarboxylase activity: arginine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. calibrechem.com [calibrechem.com]

- 15. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. research.manchester.ac.uk [research.manchester.ac.uk]

- 19. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 20. uwindsor.ca [uwindsor.ca]

- 21. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides [organic-chemistry.org]

- 22. Palladium-catalyzed α-arylation of aryl acetic acid derivatives via dienolate intermediates with aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

purification methods for (2-Iodo-5-methoxyphenyl)acetic acid crude reaction

Technical Support Center: (2-Iodo-5-methoxyphenyl)acetic Acid Purification

Case ID: #PUR-IAM-005 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with (2-Iodo-5-methoxyphenyl)acetic acid , a key intermediate often used in the synthesis of NSAIDs (e.g., Indomethacin analogs) or CRTH2 antagonists.

This compound presents a "perfect storm" of purification challenges:

-

Iodine Contamination: The synthesis (typically electrophilic iodination) often leaves sticky, oxidative byproducts and free iodine.

-

Regioisomers: Direct iodination of 3-methoxyphenylacetic acid can yield mixtures (ortho/para isomers) that are difficult to separate.

-

Solubility: The carboxylic acid moiety dominates its behavior, but the lipophilic iodo-methoxy aryl core complicates aqueous workups.

Compound Snapshot:

| Property | Value / Characteristic |

|---|---|

| Functional Groups | Carboxylic Acid (Acidic), Aryl Iodide (Labile), Methoxy (Electron Donating) |

| Estimated pKa | 4.0 – 4.5 (Acidic) |

| Key Impurities | Free Iodine (

Module 1: The "Dirty" Crude – Acid-Base Extraction

Issue: Crude reaction mixture is dark (purple/brown) and contains significant inorganic salts. Solution: A rigorous pH-swing extraction. This is your primary purification step; do not skip to chromatography without this.

The Protocol:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with iodinated species.

-

Iodine Quench (Critical): Wash the organic layer with 10% Sodium Thiosulfate (

) solution.-

Visual Check: The organic layer must shift from purple/brown to pale yellow/colorless. If color persists, repeat.

-

-

Base Extraction (Salt Formation):

-

Extract the organic layer with saturated Sodium Bicarbonate (

) or 1M NaOH (pH > 10). -

Mechanism: The carboxylic acid deprotonates to form the water-soluble carboxylate salt. Impurities (non-acidic regioisomers, unreacted iodine complexes) remain in the organic layer.

-

Discard the organic layer (after verifying product is not trapped there).

-

-

Acidification (Precipitation):

-

Cool the aqueous layer to 0–5°C.[1]

-

Slowly acidify with 2M HCl to pH < 2.

-

Observation: The product should precipitate as a white/off-white solid.

-

-

Recovery: Extract the cloudy aqueous mixture back into fresh EtOAc, dry over

, and concentrate.

Figure 1: Acid-Base Extraction Workflow for Carboxylic Acid Purification.

Module 2: Recrystallization (The Polishing Step)

Issue: The solid after extraction is off-white or sticky (oiling out). Solution: Recrystallization to remove regioisomers.

Recommended Solvent Systems:

-

System A (Preferred): Ethyl Acetate / Hexanes (or Heptane).

-

System B (Alternative): Ethanol / Water (Risky for oiling out if cooling is too fast).

-

System C (For high purity): Toluene (Good for aryl iodides, but requires higher heat).

Protocol (System A):

-

Dissolve the semi-pure solid in the minimum amount of boiling EtOAc.

-

Slowly add hot Hexanes dropwise until the solution becomes slightly turbid (cloudy).

-

Add 1-2 drops of EtOAc to clear the solution.

-

Seeding: If you have a pure crystal, add it now. If not, scratch the glass side with a spatula.

-

Allow to cool to room temperature slowly (wrap flask in foil/towel).

-

Cool to 4°C in a fridge. Filter the crystals.[2]

Troubleshooting "Oiling Out": If the product separates as an oil droplets instead of crystals:

-

Cause: The solution is too concentrated or cooled too fast.

-

Fix: Re-heat to dissolve the oil. Add more solvent (EtOAc). Re-seed at a slightly higher temperature.

Module 3: Chromatography (The Last Resort)

Issue: Regioisomers are inseparable by crystallization. Solution: Acidified Silica Gel Chromatography.

Critical Adjustment: Standard silica gel is slightly acidic, but carboxylic acids often "streak" or "tail" badly, leading to poor separation. You must modify your mobile phase.

Mobile Phase:

-

Solvent: Hexanes : Ethyl Acetate (Gradient 90:10

60:40). -

Modifier: Add 0.1% to 0.5% Acetic Acid to the mobile phase.

-

Why? This keeps the product in its protonated (neutral) form, preventing interaction with silanol groups on the silica.

-

Frequently Asked Questions (FAQ)

Q1: My product is pink even after the thiosulfate wash. Why?

-

A: Aryl iodides are light-sensitive. The pink color is likely trace iodine reforming due to photodecomposition.

-

Fix: Perform the final recrystallization in the dark (wrap flask in foil). Store the final solid in an amber vial under Argon/Nitrogen.

Q2: Can I use DCM (Dichloromethane) for the extraction?

-

A: You can, but iodinated compounds are heavy. Sometimes the density of the organic layer becomes close to water, leading to "phase inversion" (where you can't tell which layer is which). EtOAc is safer as it is always the top layer.

Q3: I have a stubborn impurity at the baseline of my TLC.

-

A: That is likely inorganic iodide salts or very polar oxidative byproducts. The Acid-Base extraction (Module 1) should have removed this. If it persists, wash your organic layer with Brine (Saturated NaCl) followed by a water wash.

Q4: How do I confirm I have the correct regioisomer (2-iodo vs 4-iodo)?

-

A: NMR is required.

-

1H NMR: Look for the splitting pattern of the aromatic protons.

-

2-Iodo-5-methoxy: Protons are at positions 3, 4, and 6. You should see a doublet (H3), a double doublet (H4), and a doublet (H6, meta-coupled).

-

Coupling Constants: The key is identifying the para relationship (no coupling) vs ortho (strong coupling ~8Hz) vs meta (~2Hz).

-

References & Grounding

-

Iodine Removal Standards: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for thiosulfate washes).

-

Synthesis of Phenylacetic Acids: Milne, J. E., et al. "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids."[3][4] Journal of Organic Chemistry, 2011, 76(22), 9519–9524. Link

-

Purification of Aryl Iodides: "Ortho-C–H Iodination of Phenylacetic Acids." Journal of the American Chemical Society, 2010, 132(40), 14027–14029. Link

-

Chromatography of Carboxylic Acids: Reich, H. J. "Flash Chromatography of Acids." University of Wisconsin-Madison Chemistry Guidelines. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (2-Iodo-5-methoxyphenyl)acetic acid before handling. Iodinated compounds can be skin irritants and sensitizers.

Sources

removing iodine color impurities from (2-Iodo-5-methoxyphenyl)acetic acid

Welcome to the technical support center for the handling and purification of (2-Iodo-5-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the purity of this compound, specifically the presence of color impurities. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the highest quality of your material for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid (2-Iodo-5-methoxyphenyl)acetic acid has a pink, brown, or purplish tint. What is causing this discoloration?

A1: The observed color in your (2-Iodo-5-methoxyphenyl)acetic acid is almost certainly due to the presence of elemental iodine (I₂). Aryl iodides, while generally more stable than their alkyl counterparts, can undergo slow decomposition, particularly when exposed to light, heat, or trace impurities that can catalyze the cleavage of the carbon-iodine bond.[1][2] This decomposition releases free iodine, which is intensely colored and can appear pink, brown, or purple even in trace amounts.[3][4][5] The C-I bond is the weakest of the carbon-halogen bonds, making this class of compounds susceptible to such degradation over time.

Q2: Will this iodine impurity affect my downstream reactions?

A2: Yes, it is highly probable. Elemental iodine can interfere with a variety of subsequent chemical transformations. For instance, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where aryl iodides are prized for their high reactivity, the presence of I₂ can lead to unwanted side reactions, catalyst poisoning, or inconsistent reaction kinetics.[6] For applications in drug development, the presence of such an impurity can compromise the integrity of biological assays and lead to misleading results. Therefore, removing the iodine impurity is a critical step to ensure the reliability and reproducibility of your experiments.

Q3: What is the most straightforward method to remove the iodine color?

The underlying chemical reaction is:

2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq)

This method is highly effective, rapid, and generally does not affect the desired product.

Q4: I performed a sodium thiosulfate wash, but the color returns over time. What is happening?

A4: The reappearance of color suggests that there might be residual iodide ions (I⁻) from the wash that are being oxidized back to elemental iodine (I₂), often by atmospheric oxygen, especially in the presence of light. To mitigate this, ensure a thorough workup procedure:

-

Multiple Washes: Use several washes with the sodium thiosulfate solution, followed by washes with deionized water and finally a brine (saturated NaCl) wash to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.

-

Proper Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.

-

Storage: Store the purified, solid (2-Iodo-5-methoxyphenyl)acetic acid in a dark, cool place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize light- and air-induced decomposition.[10]

Q5: Are there alternative methods to a thiosulfate wash for purification?

A5: Yes, several other techniques can be employed, depending on the scale of the purification and the nature of other potential impurities.

-

Recrystallization: This is a powerful technique for purifying solid compounds.[11][12] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities (including iodine) in the solvent. The choice of solvent is crucial; a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For (2-Iodo-5-methoxyphenyl)acetic acid, solvent systems like ethanol/water or toluene/hexanes could be effective.

-

Column Chromatography: For small-scale purification or when other organic impurities are present, column chromatography over silica gel is a highly effective method.[13][14][15] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the desired product from both the non-polar iodine and any more polar impurities.

-

Activated Carbon Treatment: In some cases, slurrying the organic solution of your product with activated carbon can adsorb the iodine impurity. The carbon is then removed by filtration.

The choice of method depends on the specific circumstances. For simple iodine color removal, a thiosulfate wash is usually sufficient. For more complex impurity profiles, recrystallization or chromatography may be necessary.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving iodine color impurities in your (2-Iodo-5-methoxyphenyl)acetic acid.

Caption: Troubleshooting workflow for removing iodine impurities.

Detailed Experimental Protocols

Protocol 1: Reductive Wash with Sodium Thiosulfate

This protocol is the first-line method for removing trace iodine discoloration.

Materials:

-

Impure (2-Iodo-5-methoxyphenyl)acetic acid

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

5-10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Deionized water

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the impure (2-Iodo-5-methoxyphenyl)acetic acid in a suitable organic solvent (e.g., ethyl acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of compound.

-

Transfer: Transfer the organic solution to a separatory funnel.

-

First Wash: Add an equal volume of 5-10% aqueous sodium thiosulfate solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

-

Separation: Allow the layers to separate. The organic layer should become colorless. Drain the lower aqueous layer.

-

Repeat Wash (if necessary): If the organic layer is still colored, repeat the wash with fresh sodium thiosulfate solution until the color is completely discharged.

-

Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual thiosulfate and iodide salts. Drain the aqueous layer.

-

Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer. Drain the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

-

Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified, colorless (2-Iodo-5-methoxyphenyl)acetic acid.

Protocol 2: Purification by Recrystallization

This method is effective if the thiosulfate wash is insufficient or if other solid impurities are suspected.

Materials:

-

Impure (2-Iodo-5-methoxyphenyl)acetic acid

-

Recrystallization solvent(s) (e.g., Ethanol, deionized water, Toluene, Hexanes)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, test solvent systems to find one where the compound is soluble when hot but sparingly soluble when cold. A mixture of ethanol and water is a good starting point.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

-

Precipitation: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). If too much anti-solvent is added, add a small amount of the primary solvent to redissolve the precipitate.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, you can then place the flask in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Summary of Purification Parameters

| Parameter | Reductive Wash | Recrystallization | Column Chromatography |

| Primary Use | Removal of trace I₂ color | Removal of I₂ and other solid impurities | Separation from multiple impurities |

| Reagents | Na₂S₂O₃, Organic Solvent | Solvents (e.g., EtOH/H₂O) | Silica Gel, Eluent (e.g., Hex/EtOAc) |

| Time Scale | Fast (< 30 minutes) | Moderate (Hours to overnight) | Slow (Hours) |

| Scalability | Excellent | Good | Limited by column size |

| Yield | High (>98%) | Variable (dependent on solubility) | Good, but some loss is inevitable |

By following these guidelines and protocols, researchers can confidently address and resolve issues related to iodine impurities in (2-Iodo-5-methoxyphenyl)acetic acid, ensuring the integrity and success of their scientific endeavors.

References

- University of Rochester. Workup: Bromine or Iodine. Not Voodoo.

- Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S.

- Chemistry Stack Exchange. (2013). Why do alkyl bromides and iodides develop colour when exposed to light?

- WebPath. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.

- Amoo, A. (2022). Investigations of the Thermal Treatment of Sodium Thiosulfate in Gas Streams for the Removal of I2. Master's Thesis, University of Tennessee.

- Reachem. (2024).

- Gladysz, J. A., et al. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. Beilstein Journal of Organic Chemistry, 13, 2486–2501.

- BenchChem. (n.d.).

- ResearchGate. (2016). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide)

- Scates, M. O., & Bryant, D. R. (1995). Removal of iodine or iodide impurities. U.S.

- Japan Atomic Energy Research Inst. (1988). Iodine removing method in organic solvent.